molecular formula C15H13BrClNO4S B7552272 Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate

Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate

Cat. No. B7552272
M. Wt: 418.7 g/mol
InChI Key: PNGUNHSYJPBTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate involves the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many cancer cells. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

Future research on Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate could focus on optimizing its synthesis method to improve its yield and solubility. Additionally, further investigation into its mechanism of action and potential applications in other fields, such as imaging and drug delivery, could be explored.

Synthesis Methods

Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methylbenzenesulfonyl chloride with 2-bromo-5-methoxybenzoic acid in the presence of a base. The resulting product is then treated with methyl iodide to yield the final compound.

Scientific Research Applications

Methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate has been studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation.

properties

IUPAC Name

methyl 2-bromo-5-[(3-chloro-4-methylphenyl)sulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO4S/c1-9-3-4-10(7-14(9)17)18-23(20,21)11-5-6-13(16)12(8-11)15(19)22-2/h3-8,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUNHSYJPBTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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